molecular formula C10H14N2O2 B8451300 2-amino-2-(4-methoxyphenyl)-N-methylacetamide

2-amino-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B8451300
M. Wt: 194.23 g/mol
InChI Key: DFHLGDDNBJHMSB-UHFFFAOYSA-N
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Description

2-amino-2-(4-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2-(4-methoxyphenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(4-methoxyphenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-2-(4-methoxyphenyl)-N-methylacetamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-2-(4-methoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C10H14N2O2/c1-12-10(13)9(11)7-3-5-8(14-2)6-4-7/h3-6,9H,11H2,1-2H3,(H,12,13)

InChI Key

DFHLGDDNBJHMSB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromoanisole (1.00 mL, 8.0 mmol), N-(diphenylmethylene)glycine ethyl ester (2.14 g, 8.0 mmol) and potassium phosphate tribasic (5.11 g, 24.1 mmol) in toluene (15 mL) under an argon atmosphere were added tri-tert-butylphosphine (79 μl, 0.32 mmol) and tris(dibenzylideneacetone)palladium(0) (147 mg, 0.16 mmol). The reaction mixture was stirred for 24 h at 100° C. It was filtered over Hyflo® and washed with toluene. The filtrate was concentrated and diluted with methanol (5 mL). At 5° C. aqueous methylamine (41% in water, 4.74 mL, 56.1 mmol) was added dropwise and stirring was continues for 22 h at ambient temperature. The resulting suspension was concentrated and the residue was taken in THF (5 mL), before aqueous HCl (1M, 40 mL, 40 mmol) was added. After stirring for 4 h at ambient temperature it was extracted with tert-butylmethylether, the organic layers were washed with aqueous HCl (1M). The aqueous. layers were washed with ethyl acetate and concentrated in vacuo. The residue was separated between THF and aqueous NaOH (1M). The organic layer was dried over sodium sulfate and concentrated affording the title compound (943 mg, 61%) as a light brown oil. MS m/e: 150.2 [M-Me-NHMe+H]+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
147 mg
Type
reactant
Reaction Step Five
Quantity
79 μL
Type
catalyst
Reaction Step Five
Yield
61%

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